molecular formula C15H20ClNO B14908319 3-(2-chlorophenyl)-N-cyclohexylpropanamide

3-(2-chlorophenyl)-N-cyclohexylpropanamide

Cat. No.: B14908319
M. Wt: 265.78 g/mol
InChI Key: XSGSTLUTSYXRLU-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-cyclohexylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a propanamide backbone, with a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-cyclohexylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+cyclohexylamineThis compound\text{2-chlorobenzoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} 2-chlorobenzoyl chloride+cyclohexylamine→this compound

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-N-cyclohexylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-cyclohexylpropanamide
  • 3-(4-chlorophenyl)-N-cyclohexylpropanamide
  • 3-(2-chlorophenyl)-N-cyclohexylbutanamide

Uniqueness

3-(2-chlorophenyl)-N-cyclohexylpropanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-cyclohexylpropanamide

InChI

InChI=1S/C15H20ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2,(H,17,18)

InChI Key

XSGSTLUTSYXRLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=CC=CC=C2Cl

Origin of Product

United States

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